Cas no 72058-36-7 (Lochnericine)

Lochnericine is a monoterpenoid indole alkaloid derived from certain plant species, notably within the Apocynaceae family. It exhibits a complex polycyclic structure, characterized by a fused indole and heterocyclic ring system. This compound is of interest in pharmacological research due to its potential bioactivity, including interactions with cellular targets such as ion channels and enzymes. Its structural complexity also makes it a valuable subject for synthetic organic chemistry studies, particularly in the development of novel synthetic methodologies. Lochnericine's stability and solubility profile facilitate its use in various experimental settings, underscoring its utility as a reference standard or intermediate in alkaloid research.
Lochnericine structure
Lochnericine structure
商品名:Lochnericine
CAS番号:72058-36-7
MF:C21H24N2O3
メガワット:352.42686
CID:837416
PubChem ID:11382599

Lochnericine 化学的及び物理的性質

名前と識別子

    • Lochnericine
    • aspidospe<wbr>
    • LogP
    • (-)-Lochnericine
    • (5alpha,6alpha,7alpha,12R,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
    • (-)-Pachysiphine
    • methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate
    • 72058-36-7
    • FS-9271
    • Lochnericine [MI]
    • WY97J4B4AM
    • CHEMBL2011514
    • AKOS040752642
    • Lochnericine, (-)-
    • SCHEMBL6535297
    • (5alpha,6alpha,7alpha,12beta,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
    • ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 2,3-DIDEHYDRO-6,7-EPOXY-, METHYL ESTER, (5.ALPHA.,6.ALPHA.,7.ALPHA.,12R,19.ALPHA.)-
    • NS00094486
    • methyl 5alpha,6alpha,7alpha,12beta,19alpha-2,3-didehydro-6,7-epoxyaspidospermidine-3-carboxylate
    • Aspidospermidine-3-carboxylic acid, 2,3-didehydro-6,7-epoxy-, methyl ester, (5alpha,6alpha,7alpha,12R,19alpha)-
    • UNII-WY97J4B4AM
    • CHEBI:6510
    • (5.ALPHA.,6.ALPHA.,7.ALPHA.,12.BETA.,19.ALPHA.)-2,3-DIDEHYDRO-6,7-EPOXYASPIDOSPERMIDINE-3-CARBOXYLIC ACID METHYL ESTER
    • DTXCID80263358
    • methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo(10.7.1.01,9.02,7.013,15.017,20)icosa-2,4,6,9-tetraene-10-carboxylate
    • (5a,6a,7a,12b,19a)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylate methyl ester
    • (5alpha,12R,19alpha)-2,3-Didehydro-6alpha,7alpha-epoxyaspidospermidine-3-carboxylic acid methyl ester
    • (5alpha,6alpha,7alpha,12beta,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylate methyl ester
    • DTXSID80312234
    • (5a,6a,7a,12b,19a)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
    • [ "" ]
    • インチ: InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3
    • InChIKey: AUVZFRDLRJQTQF-UHFFFAOYSA-N
    • ほほえんだ: CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 352.17869263g/mol
  • どういたいしつりょう: 352.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 705
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.35
  • ふってん: 501°C at 760 mmHg
  • フラッシュポイント: 256.8°C
  • 屈折率: 1.665
  • ひせんこうど: D27 -432° (chloroform)
  • 酸性度係数(pKa): pKa in 66% DMF: 4.2(at 25℃)

Lochnericine セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Lochnericine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L21250-5mg
Epoxy-14,15β-tabersonin
72058-36-7
5mg
¥3628.0 2021-09-09
A2B Chem LLC
AH18721-5mg
(5α,12R,19α)-2,3-Didehydro-6α,7α-epoxyaspidospermidine-3-carboxylic acid methyl ester
72058-36-7 ≥98%
5mg
$1002.00 2024-04-19

Lochnericine 関連文献

Lochnericineに関する追加情報

Lochnericine: A Comprehensive Overview

Lochnericine, identified by the CAS registry number 72058-36-7, is a compound of significant interest in the fields of chemistry and biology. This compound has garnered attention due to its unique properties and potential applications in various scientific domains. Recent studies have shed light on its structural characteristics, synthesis methods, and biological activities, making it a focal point for researchers worldwide.

The chemical structure of Lochnericine is characterized by a complex arrangement of atoms, which contributes to its distinctive reactivity and functionality. Its molecular formula and molecular weight have been extensively studied, providing insights into its physical and chemical properties. The compound's ability to interact with other molecules in specific ways has been a key area of investigation, particularly in the context of drug discovery and material science.

Recent advancements in analytical techniques have enabled scientists to delve deeper into the synthesis of Lochnericine. Researchers have developed innovative methods to synthesize this compound efficiently, ensuring scalability and reproducibility. These methods often involve multi-step reactions, with careful optimization of reaction conditions to achieve high yields and purity. The development of these synthetic routes has been instrumental in making Lochnericine more accessible for further research and potential commercial applications.

The biological activity of Lochnericine has been a subject of intense scrutiny. Studies have demonstrated its potential as a bioactive agent, with implications in pharmacology and medicine. For instance, research has shown that Lochnericine exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Additionally, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in treating various diseases.

In the realm of materials science, Lochnericine has shown potential as a building block for advanced materials. Its unique chemical properties make it an attractive candidate for applications in nanotechnology, catalysis, and polymer science. Recent breakthroughs have highlighted its role in enhancing the performance of materials used in electronics and energy storage systems.

The environmental impact of Lochnericine is another critical area of research. Understanding its degradation pathways and ecological effects is essential for ensuring sustainable practices in its production and use. Scientists are actively exploring methods to minimize the environmental footprint of this compound while maximizing its benefits.

In conclusion, Lochnericine, with its CAS number 72058-36-7, stands as a testament to the advancements in modern chemistry and biology. Its diverse applications, coupled with ongoing research into its properties and potentials, position it as a compound of great significance for future scientific endeavors.

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